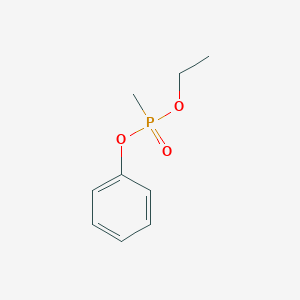
Ethyl phenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phenyl methylphosphonate is an organophosphorus compound characterized by the presence of ethyl, phenyl, and methyl groups attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl iodide can yield ethyl methylphosphonate . Another method involves the reaction of phenylphosphonic dichloride with ethyl alcohol under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl phenyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acids.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl phenyl methylphosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl phenyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biological pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Dimethyl methylphosphonate: Similar in structure but with two methyl groups instead of ethyl and phenyl groups.
Phenylphosphonic acid: Lacks the ethyl and methyl groups, but shares the phenyl and phosphonate moieties.
Ethyl methylphosphonate: Similar but lacks the phenyl group.
Uniqueness: Ethyl phenyl methylphosphonate is unique due to the combination of ethyl, phenyl, and methyl groups attached to the phosphonate moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
38074-88-3 |
|---|---|
Fórmula molecular |
C9H13O3P |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
[ethoxy(methyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H13O3P/c1-3-11-13(2,10)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
WPGSABOEWQELIF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
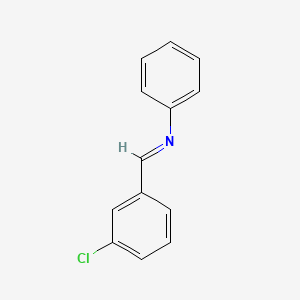
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
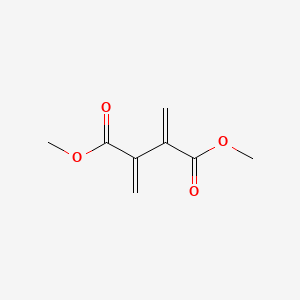
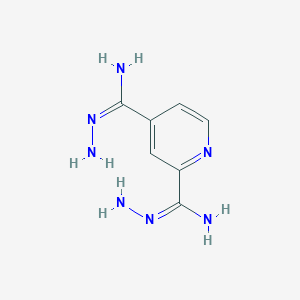
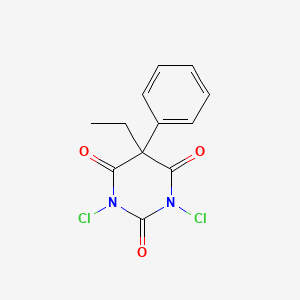
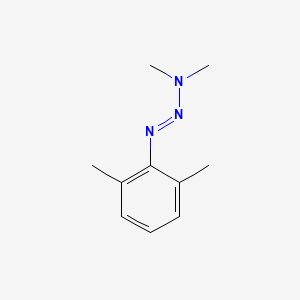

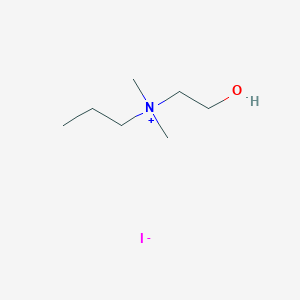

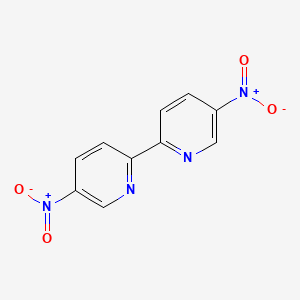
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
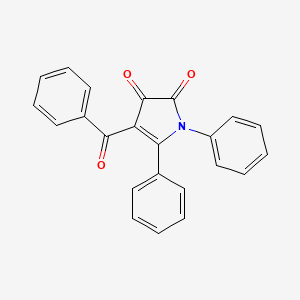
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
